Cas no 85483-97-2 ((S)-(+)-1-Benzyloxy-2-propanol)

(S)-(+)-1-Benzyloxy-2-propanol structure
85483-97-2 structure
商品名:(S)-(+)-1-Benzyloxy-2-propanol
CAS番号:85483-97-2
MF:C10H14O2
メガワット:166.216963291168
MDL:MFCD07367008
CID:720321
PubChem ID:24883780

(S)-(+)-1-Benzyloxy-2-propanol 化学的及び物理的性質

名前と識別子

    • (S)-1-(Benzyloxy)propan-2-ol
    • S-(+)-1-Benzyloxy-2-propanol
    • (S)-(+)-1-Benzyloxy-2-propanol
    • (S)-1-Benzyloxy-2-propanol
    • (S)-2-(BENZYLOXY)PROPAN-1-OL
    • 2-Propanol,1-(phenylmethoxy)-, (2S)-
    • (2S)-1-benzyloxypropan-2-ol
    • (R)-(-)-1-Benzyloxy-2-propanol
    • (R)-1-(Benzyloxy)propan-2-ol
    • (R)-1-O-Benzylpropylene glycol
    • (s)-(-)-1-Benzyloxy-2-propanol
    • (S)-(+)-1,2-Propanediol 1-benzyl ether
    • 2-Propanol,1-(phenylmethoxy)-,(2R)
    • Benzyl (S)-(+)-2-Hydroxypropyl Ether
    • 2-Propanol, 1-(phenylmethoxy)-, (2S)-
    • KJBPYIUAQLPHJG-VIFPVBQESA-N
    • (S)-1-benzyloxy-2-hydroxypropane
    • (2S)-1-(benzyloxy)propan-2-ol
    • (2S)-1-(Benzyloxy)-2-propanol
    • (+)-(S)-1-benzyloxy-2-propanol
    • CB0028
    • LS30228
    • (S)-(+)-1-Benzylox
    • (2S)-1-(Phenylmethoxy)-2-propanol (ACI)
    • 2-Propanol, 1-(phenylmethoxy)-, (S)- (ZCI)
    • (2S)-1-Phenylmethoxypropan-2-ol
    • A11414
    • EN300-6446057
    • 85483-97-2
    • (S)-(+)-1-Benzyloxy-2-propanol, 97%
    • CS-W017736
    • (S)-(+)-1-BENZYLOXY-2-PROPANOL 97
    • B4117
    • AKOS016843866
    • SCHEMBL2181772
    • DS-4548
    • MFCD07367008
    • (S)-1-O-Benzylpropylene glycol
    • MDL: MFCD07367008
    • インチ: 1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1
    • InChIKey: KJBPYIUAQLPHJG-VIFPVBQESA-N
    • ほほえんだ: C(C1C=CC=CC=1)OC[C@@H](O)C

計算された属性

  • せいみつぶんしりょう: 166.09900
  • どういたいしつりょう: 166.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 108
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.044 g/mL at 25 °C(lit.)
  • ゆうかいてん: No data available
  • ふってん: 81°C/1mmHg(lit.)
  • フラッシュポイント: 華氏温度:226.4°f< br / >摂氏度:108°C< br / >
  • 屈折率: n20/D 1.510(lit.)
  • ようかいど: 微溶性(13 g/l)(25ºC)、
  • PSA: 29.46000
  • LogP: 1.58400
  • 光学活性: [α]20/D +14.5°, c = 1 in chloroform

(S)-(+)-1-Benzyloxy-2-propanol セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302,H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 22-36/37/38
  • セキュリティの説明: S26
  • 危険物標識: Xn
  • ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature
  • リスク用語:R22

(S)-(+)-1-Benzyloxy-2-propanol 税関データ

  • 税関コード:2909499000
  • 税関データ:

    中国税関コード:

    2909499000

    概要:

    29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%

(S)-(+)-1-Benzyloxy-2-propanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB392721-1g
(S)-(+)-1-Benzyloxy-2-propanol, 96%; .
85483-97-2 96%
1g
€89.30 2025-02-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044920-25g
(S)-1-(Benzyloxy)propan-2-ol
85483-97-2 98%
25g
¥1120.00 2024-07-28
TRC
B289175-50mg
(S)-(+)-1-Benzyloxy-2-propanol
85483-97-2
50mg
$ 50.00 2022-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S803896-5g
S-(+)-1-Benzyloxy-2-propanol
85483-97-2 97%
5g
301.50 2021-05-17
Alichem
A019139244-10g
(S)-1-(Benzyloxy)propan-2-ol
85483-97-2 96%
10g
$196.00 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-PW141-5g
(S)-(+)-1-Benzyloxy-2-propanol
85483-97-2 96%
5g
577CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-PW141-200mg
(S)-(+)-1-Benzyloxy-2-propanol
85483-97-2 96%
200mg
68CNY 2021-05-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S66600-5g
(S)-1-(Benzyloxy)propan-2-ol
85483-97-2
5g
¥336.0 2021-09-07
abcr
AB392721-100 g
(S)-(+)-1-Benzyloxy-2-propanol, 96%; .
85483-97-2 96%
100g
€1387.10 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044920-10g
(S)-1-(Benzyloxy)propan-2-ol
85483-97-2 98%
10g
¥499.00 2024-07-28

(S)-(+)-1-Benzyloxy-2-propanol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
リファレンス
Identification of Absolute Helical Structures of Aromatic Multilayered Oligo(m-phenylurea)s in Solution
Kudo, Mayumi; et al, Journal of Organic Chemistry, 2009, 74(21), 8154-8163

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium iodide Solvents: Acetone ;  18 h, reflux
リファレンス
Copper-catalyzed cross-coupling of nonactivated secondary alkyl halides and tosylates with secondary alkyl Grignard reagents
Yang, Chu-Ting; et al, Journal of the American Chemical Society, 2012, 134(27), 11124-11127

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Triacylglycerol lipase Solvents: Hexane ;  30 °C
リファレンス
The enantiomer ratio strongly depends on the alkyl part of the acyl donor in transesterification with lipase B from Candida antarctica
Hoff, Baard H.; et al, Tetrahedron: Asymmetry, 1996, 7(11), 3187-3192

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Nickel Solvents: Ethanol
1.2 Reagents: Sodium hypophosphite Solvents: Water
リファレンス
A Raney nickel - sodium hypophosphite combination system for reductive desulfurization without racemization of optically active secondary alcohol
Node, Manabu; et al, Tetrahedron, 1997, 53(38), 12883-12894

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydride
2.1 -
リファレンス
Stereochemical evidence for pseudorotation in the reaction of a phosphoric monoester
Buchwald, Stephen L.; et al, Journal of the American Chemical Society, 1984, 106(17), 4916-22

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C; 20 min, rt; 3 h, reflux
1.2 Solvents: Tetrahydrofuran ;  10 min, 0 °C; 20 min, rt; 16 h, 50 - 55 °C
リファレンス
Synthesis of new enantiopure proton-ionizable crown ethers containing a dialkylhydrogenphosphate moiety
Kovacs, Ilona; et al, Tetrahedron: Asymmetry, 2006, 17(17), 2538-2547

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Triacylglycerol lipase Solvents: Hexane ;  30 °C
リファレンス
Disparity in productive binding mode of the slow-reacting enantiomer determines the novel catalytic behavior of Candida antarctica lipase B
Xu, Tao; et al, Journal of Molecular Catalysis B: Enzymatic, 2010, 62(3-4), 288-296

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Nickel ,  Sodium hypophosphite Solvents: Ethanol ,  Water
リファレンス
Reductive desulfurization using the Raney nickel-sodium hypophosphite combination system without racemization of a secondary alcohol
Nishide, Kiyoharu; et al, Tetrahedron Letters, 1996, 37(13), 2271-4

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  3 h, rt
1.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  rt; 15 h, 80 °C
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 18 h, rt
リファレンス
Folding of a Donor-Containing Ionene by Intercalation with an Acceptor
De, Swati; et al, Chemistry - An Asian Journal, 2011, 6(1), 149-156

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C; 6 h, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  3 h, rt
2.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  rt; 15 h, 80 °C
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 18 h, rt
リファレンス
Folding of a Donor-Containing Ionene by Intercalation with an Acceptor
De, Swati; et al, Chemistry - An Asian Journal, 2011, 6(1), 149-156

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triethylborane Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium
リファレンス
Formation of higher-order structures of chiral poly(ethynylpyridine)s depending on size, temperature, and saccharide recognition
Abe, Hajime; et al, Organic & Biomolecular Chemistry, 2012, 10(34), 6930-6936

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  1 h, 0 °C; 1.5 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  2 h
2.2 Catalysts: Tetrabutylammonium chloride ;  rt; 1 h, 80 °C
3.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
リファレンス
Identification of Absolute Helical Structures of Aromatic Multilayered Oligo(m-phenylurea)s in Solution
Kudo, Mayumi; et al, Journal of Organic Chemistry, 2009, 74(21), 8154-8163

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Bis(pentafluorophenyl)borinic acid Solvents: 1,4-Dioxane-d8 ;  10 min, rt
1.2 0.5 h, rt
リファレンス
Piers' borane-mediated hydrosilylation of epoxides and cyclic ethers
Zhang, Jianbo; et al, Chemical Communications (Cambridge, 2018, 54(52), 7243-7246

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
リファレンス
Preparation of optically active azophenolic crown ethers containing 1-phenylethane-1,2-diol and 2,4-dimethyl-3-oxapentane-1,5-diol as a chiral subunit: temperature-dependent enantiomer selectivity in the complexation with chiral amines
Ogasahara, Kazuko; et al, Journal of the Chemical Society, 1997, (21), 3227-3236

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Diethyl ether ;  0 °C; 24 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C; 6 h, rt
2.2 Reagents: Water ;  rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
3.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  3 h, rt
3.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  rt; 15 h, 80 °C
4.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 18 h, rt
リファレンス
Folding of a Donor-Containing Ionene by Intercalation with an Acceptor
De, Swati; et al, Chemistry - An Asian Journal, 2011, 6(1), 149-156

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Triacylglycerol lipase Solvents: Hexane ;  30 °C
リファレンス
The enantiomer ratio strongly depends on the alkyl part of the acyl donor in transesterification with lipase B from Candida antarctica
Hoff, Baard H.; et al, Tetrahedron: Asymmetry, 1996, 7(11), 3187-3192

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 18 h, rt
リファレンス
Folding of a Donor-Containing Ionene by Intercalation with an Acceptor
De, Swati; et al, Chemistry - An Asian Journal, 2011, 6(1), 149-156

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Nickel Solvents: Ethanol
1.2 Reagents: Sodium hypophosphite Solvents: Water
リファレンス
A Raney nickel - sodium hypophosphite combination system for reductive desulfurization without racemization of optically active secondary alcohol
Node, Manabu; et al, Tetrahedron, 1997, 53(38), 12883-12894

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sucrose Solvents: Water
リファレンス
Enantioselective reduction of ketones
Itsuno, Shinichi, Organic Reactions (Hoboken, 1998, 52,

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Structure-enantioselectivity relationships using neural networks for the reduction of carbonyl compounds with baker's yeast
Zakarya, D.; et al, Tetrahedron Letters, 1994, 35(28), 4985-8

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Triacylglycerol lipase Solvents: Cyclohexane ;  rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  6 min, rt
1.3 4 min, rt
1.4 1 h, 40 °C
リファレンス
Synthesis of (R)-propane-1,2-diol from lactides by dynamic kinetic resolution
Shuklov, Ivan A.; et al, Tetrahedron Letters, 2014, 55(24), 3495-3497

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Methanol ;  cooled; overnight, rt
1.2 Reagents: Sodium bicarbonate ;  rt
リファレンス
Hierarchical Growth of Chiral Self-Assembled Structures in Protic Media
Brunsveld, L.; et al, Journal of the American Chemical Society, 2000, 122(26), 6175-6182

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
リファレンス
Preparation of optically active azophenolic crown ethers containing 1-phenylethane-1,2-diol and 2,4-dimethyl-3-oxapentane-1,5-diol as a chiral subunit: temperature-dependent enantiomer selectivity in the complexation with chiral amines
Ogasahara, Kazuko; et al, Journal of the Chemical Society, 1997, (21), 3227-3236

(S)-(+)-1-Benzyloxy-2-propanol Raw materials

(S)-(+)-1-Benzyloxy-2-propanol Preparation Products

(S)-(+)-1-Benzyloxy-2-propanol 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:85483-97-2)(S)-(+)-1-Benzyloxy-2-propanol
A841342
清らかである:99%/99%
はかる:25g/100g
価格 ($):245.0/808.0